Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a morpholinopyridazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the coupling of piperazine with cyclopropanecarboxylic acid through an amide bond formation, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It is known to bind to σ1 receptors, which are involved in various cellular processes, including neuroprotection and modulation of ion channels . The compound may also interact with other receptors and enzymes, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)cyclopropyl(piperazin-1-yl)methanone: This compound shares a similar structure but includes a chlorophenyl group instead of the morpholinopyridazine moiety.
Cyclopropyl(piperazin-1-yl)methanone hydrochloride: Another related compound with a simpler structure, lacking the morpholinopyridazine group.
Uniqueness
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is unique due to its combination of a cyclopropyl group, a morpholinopyridazine moiety, and a piperazine ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
cyclopropyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-16(13-1-2-13)21-5-3-19(4-6-21)14-11-15(18-17-12-14)20-7-9-23-10-8-20/h11-13H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJHDUCSQOBQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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